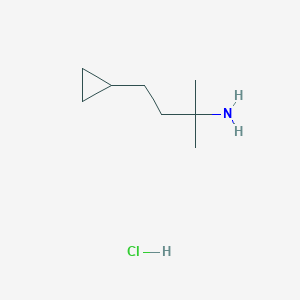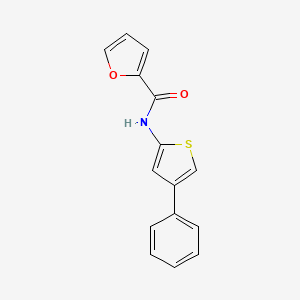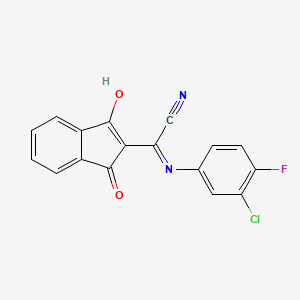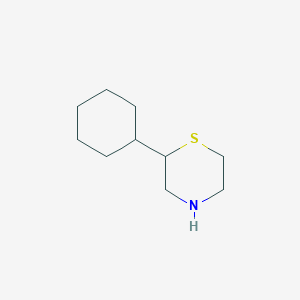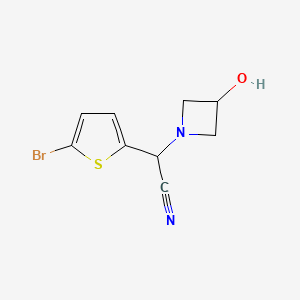
2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is a synthetic organic compound that features a brominated thiophene ring and an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The brominated thiophene and azetidine intermediates can be coupled using nucleophilic substitution or other coupling reactions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
Mecanismo De Acción
The mechanism of action for 2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: Lacks the azetidine moiety.
2-(3-Hydroxyazetidin-1-yl)acetonitrile: Lacks the brominated thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
2-(5-Bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of the brominated thiophene ring and the azetidine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H9BrN2OS |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C9H9BrN2OS/c10-9-2-1-8(14-9)7(3-11)12-4-6(13)5-12/h1-2,6-7,13H,4-5H2 |
Clave InChI |
NAMBFCKOJBRYCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C#N)C2=CC=C(S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)

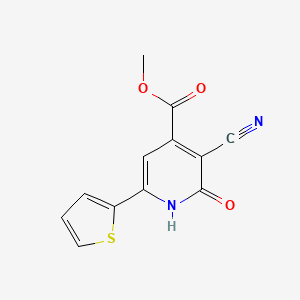
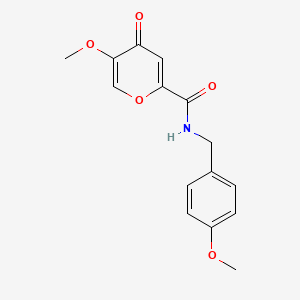
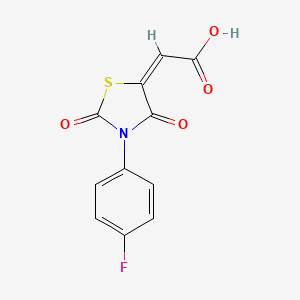
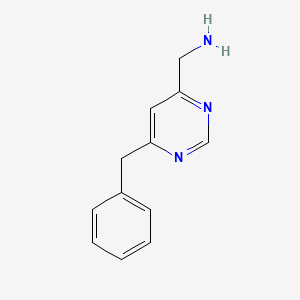
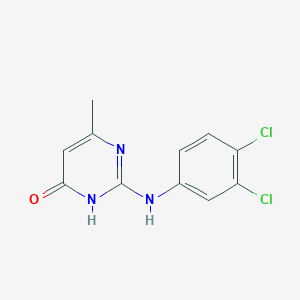
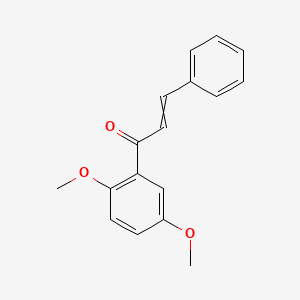
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
